Tetrafluoro-1,4-benzoquinone

Overview

Description

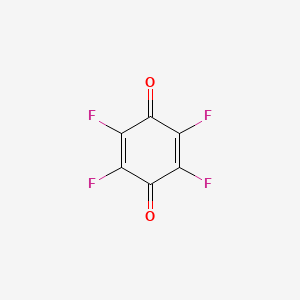

Tetrafluoro-1,4-benzoquinone, also known as fluoranil, is a fluorinated derivative of benzoquinone. It is characterized by the presence of four fluorine atoms attached to the benzene ring, replacing the hydrogen atoms. This compound is commonly used as a precursor for various fluoro derivatives and has significant applications in organic synthesis and material science .

Mechanism of Action

Target of Action

Tetrafluoro-1,4-benzoquinone, also known as fluoranil, is a fluorinated building block . It is commonly used as a precursor for fluoro derivatives It has been utilized as an additive for lithium metal protection in batteries , suggesting that its targets could be related to the lithium metal surface.

Mode of Action

This compound interacts with its targets through chemical and electrochemical reactions . In the context of lithium metal batteries, it reacts with the lithium metal surface to form an F-rich interface layer during the charge and discharge process . This compound is also known to undergo Diels-Alder cyclo-additions and form complexes with a wide range of electron donors .

Biochemical Pathways

Its role in the formation of an f-rich interface layer on the lithium metal surface suggests that it may influence electrochemical pathways related to charge and discharge processes in lithium metal batteries .

Result of Action

The result of this compound’s action is the formation of a spontaneously formed and self-healing protective layer on the lithium metal surface . This F-rich interface layer has a powerful self-healing ability, which contributes to the stability of the lithium metal anode . In lithium metal batteries, the use of this compound as an additive has led to increased cycle life and improved full cell performance .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the context of lithium metal batteries, the electrolyte acts as an engineer . The presence of this compound in the electrolyte can enhance the cycle performance of the batteries . .

Biochemical Analysis

Biochemical Properties

Tetrafluoro-1,4-benzoquinone plays a significant role in biochemical reactions, particularly in redox processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form charge-transfer complexes with binaphthol and other aromatic compounds . These interactions are primarily driven by the electron-withdrawing properties of the fluorine atoms, which enhance the compound’s ability to participate in electron transfer reactions.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as an additive in lithium metal batteries to form a protective layer on the lithium surface, demonstrating its ability to interact with cellular components and influence their function . Additionally, its electron-withdrawing properties can modulate the activity of redox-sensitive proteins and enzymes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form strong complexes with electron-rich molecules, facilitating electron transfer reactions . This compound can also inhibit or activate enzymes by binding to their active sites or interacting with cofactors. For instance, it has been shown to form lithophilic quinone lithium salt in lithium-based electrolytes, which guides uniform lithium deposition . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can undergo degradation under extreme temperatures or pressures . Long-term studies have shown that it can form stable protective layers on metal surfaces, indicating its potential for sustained biochemical activity . Its stability and activity can be influenced by environmental factors such as temperature and pressure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular function by participating in redox reactions and modulating enzyme activity. At high doses, it may exhibit toxic effects, such as skin and eye irritation . Studies have shown that the compound’s impact on cellular function is dose-dependent, with higher doses potentially leading to adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox reactions. It interacts with enzymes and cofactors that facilitate electron transfer, thereby influencing metabolic flux and metabolite levels . The compound’s electron-withdrawing properties make it a potent modulator of redox-sensitive pathways, impacting cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its fluorinated structure allows it to interact with lipid membranes and other hydrophobic components, facilitating its distribution within cellular compartments . These interactions can influence the compound’s localization and accumulation, impacting its biochemical activity.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. It can be directed to particular organelles through targeting signals or post-translational modifications. For instance, its interaction with redox-sensitive proteins can lead to its accumulation in mitochondria, where it can modulate cellular respiration and energy production . These localization patterns are crucial for understanding the compound’s role in cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluoro-1,4-benzoquinone can be synthesized through the fluorination of 1,4-benzoquinone. One common method involves the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete fluorination .

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques and equipment ensures efficient production suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Tetrafluoro-1,4-benzoquinone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form higher oxidation state compounds.

Reduction: Reduction reactions typically yield tetrafluorohydroquinone.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Higher oxidation state fluorinated compounds.

Reduction: Tetrafluorohydroquinone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tetrafluoro-1,4-benzoquinone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and fluoro derivatives.

Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

Tetrachloro-1,4-benzoquinone: Similar structure but with chlorine atoms instead of fluorine.

2,6-Dichloro-1,4-benzoquinone: Contains two chlorine atoms at positions 2 and 6.

2,5-Dichloro-1,4-benzoquinone: Contains two chlorine atoms at positions 2 and 5.

Uniqueness: Tetrafluoro-1,4-benzoquinone is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its chlorinated counterparts. The fluorine atoms increase the compound’s electronegativity and stability, making it more suitable for specific applications in organic synthesis and material science .

Biological Activity

Tetrafluoro-1,4-benzoquinone (TFBQ), also known as fluoranil, is a fluorinated derivative of 1,4-benzoquinone. Its unique structure imparts distinct biological activities that have garnered attention in various fields, including pharmacology, environmental science, and materials science. This article delves into the biological activity of TFBQ, highlighting its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

TFBQ has the molecular formula and is characterized by the presence of four fluorine atoms substituting hydrogen atoms on the benzene ring. This substitution significantly alters its electronic properties and reactivity compared to non-fluorinated analogs.

Mechanisms of Biological Activity

The biological activity of TFBQ can be attributed to several mechanisms:

- Electron Transfer : TFBQ acts as an electron transfer agent due to its ability to participate in redox reactions. This property is crucial in metabolic processes such as photosynthesis and respiration .

- Reactive Oxygen Species (ROS) Generation : TFBQ can induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis in various cell types .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its antitumor and antimicrobial properties .

Biological Activities

The biological activities of TFBQ are diverse and include:

- Antitumor Activity : Studies have demonstrated that TFBQ exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent. Its mechanism involves inducing apoptosis through ROS generation .

- Antimicrobial Properties : TFBQ has been reported to possess antibacterial and antifungal activities. It disrupts microbial cell membranes and inhibits growth by interfering with metabolic processes .

- Insecticidal Activity : Research indicates that TFBQ has insecticidal properties, particularly against pests like termites. Its effectiveness is linked to its ability to disrupt cellular functions in insects .

Case Study 1: Antitumor Activity

In a study published in the Journal of Biological Chemistry, researchers evaluated the cytotoxic effects of TFBQ on human lung adenocarcinoma cells. The results indicated that TFBQ induced significant cell death through apoptosis, with a noted increase in ROS levels correlating with decreased cell viability .

Case Study 2: Antimicrobial Efficacy

A separate study assessed the antimicrobial activity of TFBQ against Escherichia coli and Staphylococcus aureus. The findings revealed that TFBQ inhibited bacterial growth at low concentrations, suggesting its potential as a novel antibacterial agent .

Pharmacological Applications

TFBQ's unique properties have led to various applications in pharmacology:

- Drug Development : Due to its antitumor and antimicrobial activities, TFBQ is being explored as a lead compound for developing new therapeutic agents.

- Environmental Applications : Its ability to generate ROS makes it useful in environmental remediation efforts, particularly in degrading pollutants through oxidative processes .

Comparative Biological Activity Table

Properties

IUPAC Name |

2,3,5,6-tetrafluorocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLYZOGJWVAIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200661 | |

| Record name | Fluoranil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-21-9 | |

| Record name | Fluoranil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoranil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluoro-1,4-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoranil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluoro-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.